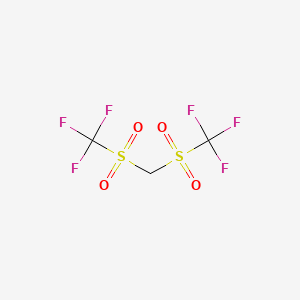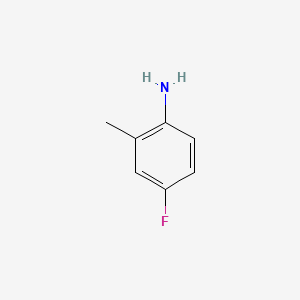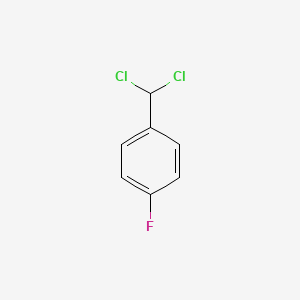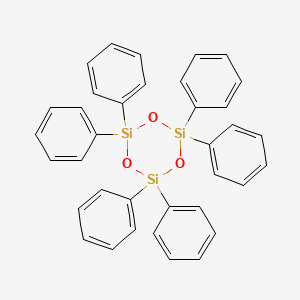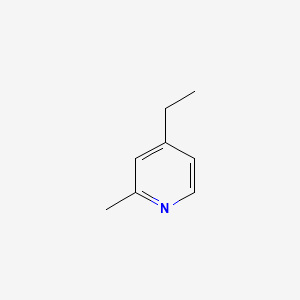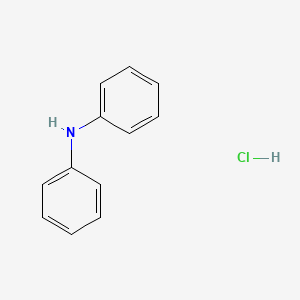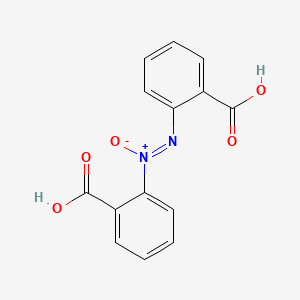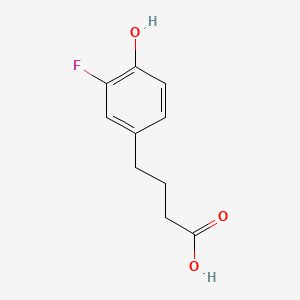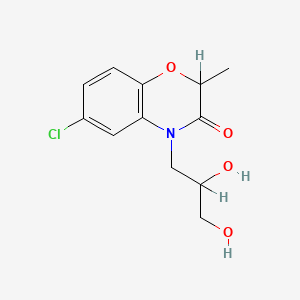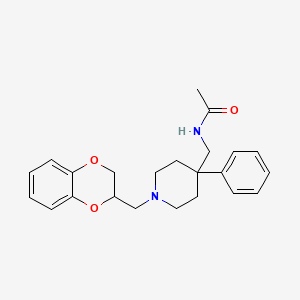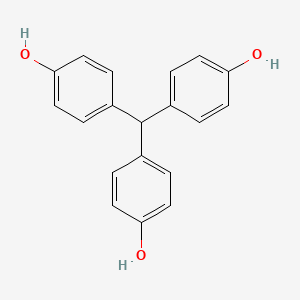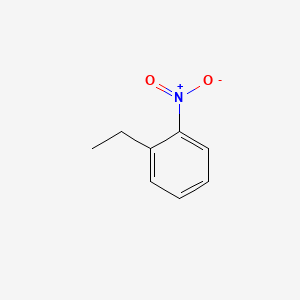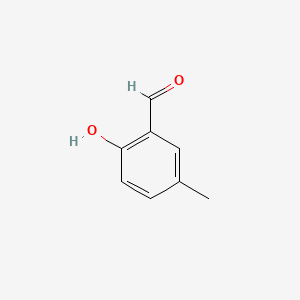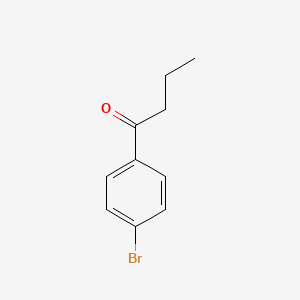
4'-Bromobutyrophenone
概要
説明
4'-Bromobutyrophenone is a chemical compound that is an acetophenone derivative. It is known for its utility in organic coupling reactions and various biological applications. The compound is characterized by the presence of a bromine atom attached to the butyrophenone moiety, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of derivatives related to 4'-Bromobutyrophenone has been reported in several studies. For instance, 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, a derivative, is prepared in 66% yield by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide . Another study describes the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate, which is a related compound, through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide . Additionally, the synthesis of 4-(4-Bromobutyl)styrene from p-chloroacetophenone, which is a related process, has been reported .
Molecular Structure Analysis
The molecular structure and physicochemical parameters of 4-phenylbutyrophenone, a compound similar to 4'-Bromobutyrophenone, have been elucidated using density functional theory and vibrational spectroscopic studies. The optimized structure, functional groups, and properties were obtained using various spectroscopic methods and compared with simulated values .
Chemical Reactions Analysis
The reactivity of 4'-Bromobutyrophenone derivatives in chemical reactions has been explored in several studies. For example, 4'-bromoacetophenone derivatives have been investigated as photoinducible DNA cleaving agents, where pyrrolecarboxamide-conjugated 4'-bromoacetophenones were synthesized and their DNA cleaving activities were determined . Another study reported the synthesis of S- and N-substituted azaheterocycles containing the 4-(difluoromethylthio)phenyl fragment, which is a reaction involving a compound similar to 4'-Bromobutyrophenone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-Bromobutyrophenone have been characterized using various analytical methods. A study on the biofield energy-treated 4-bromoacetophenone revealed changes in crystallite size, melting point, latent heat of fusion, and maximum degradation temperature. The FT-IR spectra showed a shift in the C=O stretching frequency, and the GC-MS data indicated changes in the isotopic abundance ratio. The UV spectra, however, showed similar electronic behavior in both control and treated samples10.
科学的研究の応用
1. Biofield Energy Treatment Impact
4-Bromoacetophenone, an acetophenone derivative related to 4'-Bromobutyrophenone, has been studied for its physicochemical and spectroscopic properties post biofield energy treatment. This study indicates significant changes in its physical, thermal, and spectral properties after such treatment (Trivedi et al., 2015).
2. DNA Cleavage Potential
Research on 4'-Bromoacetophenone analogs demonstrates their ability to generate monophenyl radicals capable of hydrogen atom abstraction, making them potential photoinducible DNA cleaving agents. These studies explore the potential of 4'-bromoacetophenone as a new DNA cleaver, especially its effectiveness in sequence-selective DNA cleavage (Jeon & Wender, 2001); (Wender & Jeon, 1999).
3. Antioxidant Effects
2-Bromo-4'-nitroacetophenone, another related compound, has been found to possess antioxidant effects, impacting the lifespan of C. elegans. This compound's antioxidative ability was analyzed using different concentrations to feed normal C. elegans and mutants (Han, 2018).
4. Neuroprotective Effect
Sodium 4-phenylbutyrate (4-PBA), similar to 4'-Bromobutyrophenone, has been investigated for its neuroprotective effects in cerebral ischemic injury. The compound demonstrated potential in reducing brain damage and improving neurological outcomes, suggesting its use in stroke treatment (Qi et al., 2004).
5. Spectroscopic and Biological Analysis
Studies on 4-phenylbutyrophenone have shown its potential as a neuroleptic agent, with analysis covering spectroscopic, quantum computational, molecular docking, and biological parameters. This comprehensive study elucidates its structure and biological behaviors, comparing it with known antipsychotic drugs (Raajaraman, Sheela, & Muthu, 2021).
特性
IUPAC Name |
1-(4-bromophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIDKJFWEVIJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063663 | |
| Record name | 1-Butanone, 1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromobutyrophenone | |
CAS RN |
4981-64-0 | |
| Record name | 1-(4-Bromophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 1-(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromobutyrophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanone, 1-(4-bromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanone, 1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-bromobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


